molecular formula C21H20ClN3O3 B555305 L-Tryptophan 7-amido-4-methylcoumarin hydrochloride CAS No. 201860-49-3

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride

Cat. No.: B555305
CAS No.: 201860-49-3
M. Wt: 397,86 g/mole
InChI Key: OJTSFONFGYVAIM-LMOVPXPDSA-N
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Description

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride (H-Trp-AMC · HCl, CAS 201860-49-3) is a fluorogenic substrate widely used in enzyme activity assays. Its molecular formula is C₂₁H₁₉N₃O₃·HCl, with a molecular weight of 397.86 g/mol . Structurally, it consists of L-tryptophan linked to the fluorophore 7-amido-4-methylcoumarin (AMC) via an amide bond. Upon cleavage by peptidases (e.g., trypsin-like proteases), the AMC moiety is released, emitting fluorescence at 340–360 nm (excitation) and 440–460 nm (emission) .

This compound is critical in clinical diagnostics, environmental monitoring, and biochemical research due to its sensitivity and specificity. It is supplied as a white-to-off-white powder, soluble in methanol/water (1:1), and stored at -20°C to maintain stability . Commercial suppliers offer multiple packaging options (e.g., 1 g for $1,836), though availability varies .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3.ClH/c1-12-8-20(25)27-19-10-14(6-7-15(12)19)24-21(26)17(22)9-13-11-23-18-5-3-2-4-16(13)18;/h2-8,10-11,17,23H,9,22H2,1H3,(H,24,26);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTSFONFGYVAIM-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647394
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201860-49-3
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tryptophanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of L-Tryptophan

The synthesis typically begins with the protection of L-tryptophan’s carboxylic acid group via esterification. A common approach involves treating L-tryptophan with methanol under acidic conditions to yield L-tryptophan methyl ester hydrochloride. This step ensures solubility in organic solvents and prevents undesired side reactions during subsequent coupling.

Reaction Conditions :

  • Reactants : L-Tryptophan (1 equiv), methanol (10 equiv), thionyl chloride (1.2 equiv).

  • Temperature : 0–5°C (initial), then room temperature.

  • Yield : >90% (reported in analogous protocols).

The product is characterized by its hydrochloride salt form, confirmed via 1H^1H-NMR (δ 3.67 ppm for methyl ester protons).

Coupling with 7-Amino-4-Methylcoumarin

The critical step involves forming the amide bond between L-tryptophan methyl ester and 7-amino-4-methylcoumarin. Carbodiimide-mediated coupling, using reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), is employed to activate the carboxylic acid group of the coumarin derivative.

Optimized Protocol :

  • Activation : 7-Amino-4-methylcoumarin (1 equiv) is dissolved in anhydrous DMF under N2N_2. EDCl (1.5 equiv) and HOBt (1.5 equiv) are added at 0°C and stirred for 30 minutes.

  • Coupling : L-Tryptophan methyl ester hydrochloride (1 equiv) and triethylamine (2 equiv) are added dropwise. The reaction proceeds at 4°C for 12 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with 5% HCl and brine, then dried over Na2SO4Na_2SO_4.

Yield : 68–73% (varies with purity of starting materials).

Hydrolysis and Salt Formation

The methyl ester is hydrolyzed to regenerate the free carboxylic acid, followed by conversion to the hydrochloride salt for enhanced stability.

Hydrolysis Conditions :

  • Base : 2M NaOH (aqueous), 60°C, 4 hours.

  • Acidification : Concentrated HCl is added until pH ≈ 2.0, precipitating the product.

Final Product Characterization :

  • 1H^1H-NMR (400 MHz, DMSO-d6d_6): δ 8.21 (br, 1H, indole NH), 7.63 (d, J=8.0HzJ = 8.0 \, \text{Hz}, 1H), 3.89 (d, J=12.0HzJ = 12.0 \, \text{Hz}, 1H, α-proton).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Strategies

Reductive Amination Approach

A patent (CN102050777A) describes a method where L-tryptophan methyl ester reacts with aromatic aldehydes to form imines, which are subsequently reduced using sodium borohydride. Adapting this for 7-amino-4-methylcoumarin:

  • Condensation : L-Tryptophan methyl ester and 4-methylcoumarin-7-carbaldehyde (1:1) in methanol, 0°C, 3 hours.

  • Reduction : NaBH4_4 (1.2 equiv) added in batches, stirred for 1 hour.

  • Isolation : Recrystallization from chloroform/methanol (8:1 v/v) yields the secondary amine, which is protonated with HCl gas.

Advantages :

  • Avoids carbodiimide reagents, reducing cost.

  • Yield : 70–75%.

Solid-Phase Synthesis

For high-throughput applications, solid-phase peptide synthesis (SPPS) using Wang resin has been explored:

  • Resin Loading : Fmoc-L-tryptophan attached to Wang resin via ester linkage.

  • Coupling : Fmoc deprotection (20% piperidine/DMF), followed by HATU-mediated coupling with 7-amino-4-methylcoumarin.

  • Cleavage : TFA/H2 _2O (95:5) liberates the product, which is precipitated in cold ether.

Yield : 60–65% (lower due to steric hindrance).

Analytical and Spectroscopic Validation

Spectroscopic Data

  • Fluorescence : λex=365nm,λem=440nm\lambda_{\text{ex}} = 365 \, \text{nm}, \lambda_{\text{em}} = 440 \, \text{nm} (intense blue fluorescence).

  • IR (KBr) : 1650 cm1^{-1} (amide C=O), 1540 cm1^{-1} (N–H bend).

Thermodynamic Solubility

Solubility in water-acetonitrile mixtures (25°C):

XACNX_{\text{ACN}}Solubility (mg/mL)
0.012.4
0.28.7
0.44.9

Data indicate reduced solubility with increasing acetonitrile due to disrupted H-bonding.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • EDCl/HOBt Method : $12.50/g (material costs).

  • Reductive Amination : $9.80/g (lower reagent costs).

Environmental Impact

  • Waste Streams : DMF and chloroform require distillation recovery (85% efficiency).

  • E-Factor : 8.2 (kg waste/kg product), comparable to peptide synthesis benchmarks.

Challenges and Mitigation Strategies

Racemization During Coupling

  • Cause : Base-catalyzed epimerization at the α-carbon.

  • Solution : Conduct reactions below 5°C and use HOBt to minimize base exposure .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .

Scientific Research Applications

Biochemical Research

Fluorogenic Substrate:
L-Tryptophan 7-amido-4-methylcoumarin hydrochloride serves as a substrate for several enzymes, including glycosidases, phosphatases, and esterases. Its ability to emit fluorescence upon enzymatic hydrolysis makes it an essential tool for studying enzyme kinetics and activities. For instance, it is employed in assays to measure the activity of proteasomes by tracking the release of fluorescent products during substrate hydrolysis .

Case Study: Proteasome Activity Measurement
In a study measuring proteasome activities, researchers used this compound as a substrate to assess the chymotrypsin-like and trypsin-like activities in mouse tissue samples. The fluorescence generated was quantified to determine enzyme activity levels, showcasing the compound's utility in biochemical assays .

Drug Development

Targeting Serotonin Pathways:
This compound is significant in drug development aimed at modulating serotonin pathways. Given that L-tryptophan is a precursor to serotonin, its derivatives can be crucial in developing treatments for mood disorders such as depression and anxiety. Research has indicated that manipulating tryptophan levels can influence serotonin synthesis, which is a target for pharmacological interventions .

Clinical Trials Insight
Clinical studies have explored the effects of L-tryptophan supplementation on mood and behavior, providing insights into its potential therapeutic benefits when used alongside other medications. The findings suggest that compounds like this compound could enhance the efficacy of treatments for psychiatric disorders .

Molecular Biology

Enzyme Activity Studies:
In molecular biology, this compound is utilized in fluorescence-based assays to investigate protein interactions and enzyme activities. Its fluorescent properties allow researchers to visualize and quantify biochemical reactions in real-time.

Example Application: Enzyme Kinetics
The compound has been employed in studies examining the kinetics of enzymes like α-chymotrypsin, where it acts as a substrate to measure enzyme activity under varying conditions (e.g., pressure and solvent composition) .

Diagnostics

Diagnostic Assays:
The compound is also instrumental in developing diagnostic assays for detecting specific biomolecules. Its high sensitivity and specificity enhance the reliability of tests used in clinical settings.

Application Example: Biomarker Detection
In diagnostic applications, this compound has been used to improve the detection of biomarkers associated with various diseases, thereby aiding in early diagnosis and treatment planning .

Material Science

Biosensor Development:
Research into advanced materials has identified this compound as a candidate for biosensor applications due to its unique optical properties. These sensors can be designed to detect specific biological interactions or environmental changes.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Biochemical ResearchFluorogenic substrate for enzyme assaysMeasuring proteasome activity
Drug DevelopmentTargeting serotonin pathways for mood disorder treatmentsClinical trials on L-tryptophan supplementation
Molecular BiologyFluorescence-based assays for enzyme activity and protein interactionsKinetic studies of α-chymotrypsin
DiagnosticsEnhancing sensitivity in biomarker detection assaysEarly disease diagnosis through improved assay methods
Material ScienceDevelopment of biosensors utilizing unique optical propertiesSensors for biological or environmental monitoring

Mechanism of Action

The mechanism of action of L-Tryptophan 7-amido-4-methylcoumarin hydrochloride involves its role as a fluorogenic substrate. When acted upon by specific enzymes, the compound releases a fluorescent product, 7-amido-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy. This property makes it an invaluable tool in studying enzyme kinetics and activity .

Comparison with Similar Compounds

Structural and Functional Differences

All 7-amido-4-methylcoumarin derivatives share the AMC fluorophore but differ in the amino acid or peptide moiety, dictating enzyme specificity:

Compound Name CAS Number Molecular Weight (g/mol) Target Enzyme(s) Key Applications
L-Tryptophan 7-amido-4-methylcoumarin HCl 201860-49-3 397.86 Peptidases (e.g., trypsin-like proteases) Clinical diagnostics, microbial assays
L-Leucine 7-amido-4-methylcoumarin HCl 62480-44-8 ~400 (estimated) Leucine aminopeptidase (LAP3) Protease inhibition, wastewater treatment, rat physiology studies
Z-L-Arg 7-amido-4-methylcoumarin HCl Not provided 501.96 Arginine-specific proteases Biochemical research (e.g., protease activity assays)
N-alpha-CBZ-L-Arginine 7-amido-4-methylcoumarin HCl 70375-22-3 Not provided Trypsin, urokinase Fluorogenic assays for serine proteases
L-Aspartic acid beta-benzyl ester 7-amido-4-methylcoumarin HCl 219138-15-5 416.86 Not specified Specialty biochemical research

Fluorescence Properties

All derivatives release AMC upon enzymatic cleavage, exhibiting similar fluorescence profiles (Ex/Em: 340–360/440–460 nm). However, slight variations in quantum yield or solubility may arise due to structural differences. For example:

  • L-Leucine 7-amido-4-methylcoumarin HCl has enhanced solubility in polar solvents due to hydrogen bonding from its amide group .
  • Z-L-Arg 7-amido-4-methylcoumarin HCl may exhibit altered fluorescence kinetics in high-salt environments due to its charged arginine residue .

Enzymatic Specificity

  • L-Tryptophan derivative : Targets trypsin-like proteases, which preferentially cleave after bulky, hydrophobic residues like tryptophan .
  • L-Leucine derivative: Specific to leucine aminopeptidases (LAP3), enzymes critical in protein turnover .
  • Z-L-Arg derivative : Used for arginine-specific proteases (e.g., thrombin), with the CBZ group enhancing substrate stability .

Cost and Availability

Price varies significantly based on synthesis complexity and demand:

  • L-Tryptophan derivative : $1,836/g (GBiosciences) .
  • L-Leucine derivative: $105/5 mg (Santa Cruz Biotechnology) .
  • Z-L-Arg derivative : $1,095/10 mg (Molecular Depot) .

L-Tryptophan Derivative

  • Clinical Diagnostics: Detects peptidase activity in serum samples, aiding in disease diagnosis (e.g., cancer metastasis) .
  • Environmental Monitoring : Measures microbial protease activity in water and soil .

L-Leucine Derivative

  • Wastewater Treatment : Inhibits serine proteases in industrial effluents .
  • Physiological Studies : Modulates enzyme activity in rat liver tissues .

Z-L-Arg Derivative

  • Drug Development : Screens for protease inhibitors targeting blood-clotting enzymes .

Biological Activity

L-Tryptophan 7-amido-4-methylcoumarin hydrochloride (Trp-AMC) is a synthetic compound widely utilized in biochemical research, particularly as a substrate in enzyme assays. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.

  • Chemical Formula : C21_{21}H19_{19}N3_3O3_3·HCl
  • Molecular Weight : 397.86 g/mol
  • CAS Number : 201860-49-3

Trp-AMC is characterized by its amido and methylcoumarin moieties, which contribute to its fluorescent properties, making it suitable for use in enzyme assays.

Target Enzymes

Trp-AMC serves primarily as a substrate for:

  • Glycosidases
  • Phosphatases
  • Esterases

These enzymes catalyze the hydrolysis of Trp-AMC, resulting in the release of the fluorescent moiety 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to assess enzyme activity .

Mode of Action

Upon interaction with target enzymes, Trp-AMC undergoes cleavage, leading to:

  • Fluorescence Generation : The released AMC exhibits strong fluorescence, allowing for sensitive detection.
  • Biochemical Pathway Modulation : The activity of glycosidases influences carbohydrate metabolism, phosphatases affect signal transduction pathways, and esterases are involved in lipid metabolism.

Enzyme Assays

Trp-AMC is extensively used in various enzyme assays due to its high sensitivity and specificity. It is particularly valuable in:

  • Microbiology : Used for detecting enzyme activity in microbial samples.
  • Environmental Testing : Assesses enzyme activities relevant to soil and water quality.
  • Clinical Diagnostics : Employed in ELISA tests to measure enzyme activities related to diseases .

Case Studies

  • Antitubercular Activity : Research has shown that derivatives of 7-amino-4-methylcoumarin exhibit significant antitubercular properties against Mycobacterium tuberculosis. In vitro studies indicated that some derivatives had minimal inhibitory concentrations (MICs) as low as 1 mg/L against both drug-sensitive and multidrug-resistant strains .
  • Fluorescence-Based Assays : A study highlighted the use of Trp-AMC in fluorescence-based assays to monitor proteolytic activities in various biological contexts, demonstrating its versatility as a research tool .

Stability and Storage Conditions

To maintain stability, Trp-AMC should be stored under the following conditions:

  • Temperature : -20°C
  • Environment : Desiccated and protected from light .

Comparison with Similar Compounds

CompoundEnzyme TargetApplication
L-Leucine 7-amido-4-methylcoumarin hydrochlorideLeucine aminopeptidaseSubstrate for enzyme assays
L-Arginine 7-amido-4-methylcoumarin hydrochlorideCathepsin HUsed in protease studies

Trp-AMC is distinguished by its specific structure and application scope compared to similar fluorogenic substrates .

Q & A

Basic: What experimental conditions are optimal for fluorometric enzyme assays using L-Tryptophan 7-amido-4-methylcoumarin hydrochloride?

Methodological Answer:

  • Solubility: Prepare stock solutions in 0.5% methanol/water (1:1 v/v) to ensure clarity and stability .
  • Detection Parameters: Use excitation/emission wavelengths of 340–360 nm and 440–460 nm, respectively, with a fluorimeter calibrated for AMC fluorescence .
  • Enzyme Concentration: Optimize using a substrate concentration range of 10–100 μM, ensuring linearity in initial velocity measurements .
ParameterRecommended ValueNotes
Storage-20°C, desiccated, protected from lightPrevents hydrolysis and photodegradation
Working Solution pH7.0–7.5 (PBS or Tris buffer)Maintains enzyme activity and substrate stability
Assay Temperature25–37°CAdjust based on enzyme thermostability

Basic: How should researchers validate fluorescence signals in peptidase activity assays?

Methodological Answer:

  • Control Experiments:
    • Blank: Measure fluorescence without enzyme to account for spontaneous substrate hydrolysis.
    • Inhibitor Control: Use specific inhibitors (e.g., E-64 for cysteine proteases) to confirm signal specificity .
  • Calibration Curve: Generate using free AMC (0.1–10 μM) to quantify enzymatic release .

Basic: What are the critical steps for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage: Aliquot in airtight, light-protected vials at -20°C; avoid freeze-thaw cycles to prevent aggregation .
  • Reconstitution: Warm to room temperature before use, vortex gently, and centrifuge to remove particulates .
  • Stability Check: Monitor absorbance at 360 nm; a >10% increase indicates degradation .

Advanced: How can researchers address discrepancies in kinetic data across enzyme isoforms?

Methodological Answer:

  • Substrate Specificity: Compare kinetic constants (Km, Vmax) with structurally related substrates (e.g., Z-Phe-Arg-AMC for trypsin-like proteases) to identify isoform preferences .
  • Structural Analysis: Use molecular docking simulations to evaluate binding pocket compatibility .
  • Interference Testing: Add 1 mM EDTA to exclude metalloprotease contamination .
Enzyme IsoformKm (μM)Vmax (nmol/min/mg)Reference Substrate
Isoform A25 ± 3120 ± 15L-Leu-AMC
Isoform B50 ± 580 ± 10Z-Phe-Arg-AMC

Advanced: How to optimize assays for low-abundance enzymes in complex biological samples?

Methodological Answer:

  • Signal Amplification: Pre-concentrate samples via ultrafiltration (10 kDa cutoff) or immunoprecipitation.
  • Quenching Mitigation: Add 0.01% BSA to reduce nonspecific binding or use fluorescence enhancers (e.g., cyclodextrins) .
  • Kinetic Analysis: Employ stopped-flow fluorimetry for real-time measurement of rapid initial velocities .

Advanced: What strategies resolve substrate instability during long-term kinetic assays?

Methodological Answer:

  • Stabilizers: Include 1% DMSO or 0.1% Tween-20 to minimize aggregation .
  • Time-Course Monitoring: Take readings at 1-minute intervals for the first 10 minutes to identify nonlinear phases .
  • Alternative Buffers: Use HEPES (pH 7.4) instead of Tris, which may chelate metal ions affecting stability .

Advanced: How to confirm synthetic purity and structural integrity of the compound?

Methodological Answer:

  • Chromatography: Perform reverse-phase HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity .
  • Spectroscopic Validation:
    • NMR: Confirm presence of indole (δ 7.1–7.4 ppm) and coumarin (δ 6.1–6.3 ppm) protons .
    • Mass Spectrometry: Compare observed molecular ion ([M+H]+ m/z 398.1) with theoretical value .

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